molecular formula C13H19ClFNO2 B2727742 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride CAS No. 70979-26-9

4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride

Cat. No.: B2727742
CAS No.: 70979-26-9
M. Wt: 275.75
InChI Key: MOCXAQXEJYQMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H19ClFNO2. It is commonly used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring and a fluorophenoxy group, making it a valuable tool in various experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride typically involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with piperidine under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-Chlorophenoxy)ethoxy)piperidine hydrochloride
  • 4-(2-(4-Bromophenoxy)ethoxy)piperidine hydrochloride
  • 4-(2-(4-Methylphenoxy)ethoxy)piperidine hydrochloride

Uniqueness

4-(2-(4-Fluorophenoxy)ethoxy)piperidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable tool in research and development .

Properties

IUPAC Name

4-[2-(4-fluorophenoxy)ethoxy]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2.ClH/c14-11-1-3-12(4-2-11)16-9-10-17-13-5-7-15-8-6-13;/h1-4,13,15H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCXAQXEJYQMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCOC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.